S-Propyl (diethoxyphosphoryl)phenylcarbamothioate
Description
S-Propyl (diethoxyphosphoryl)phenylcarbamothioate is a synthetic organophosphorus-thiocarbamate hybrid compound characterized by a unique molecular architecture combining a diethoxyphosphoryl group, a phenylcarbamothioate moiety, and an S-propyl chain. Its dual functional groups (phosphoryl and carbamothioate) may confer mixed modes of action, such as acetylcholinesterase inhibition (common in organophosphates) and herbicidal activity (typical of thiocarbamates) .
Properties
CAS No. |
53812-82-1 |
|---|---|
Molecular Formula |
C14H22NO4PS |
Molecular Weight |
331.37 g/mol |
IUPAC Name |
S-propyl N-diethoxyphosphoryl-N-phenylcarbamothioate |
InChI |
InChI=1S/C14H22NO4PS/c1-4-12-21-14(16)15(13-10-8-7-9-11-13)20(17,18-5-2)19-6-3/h7-11H,4-6,12H2,1-3H3 |
InChI Key |
FODRHTWVBNCOSZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCSC(=O)N(C1=CC=CC=C1)P(=O)(OCC)OCC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often require a controlled environment with specific temperatures and catalysts to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of S-Propyl (diethoxyphosphoryl)phenylcarbamothioate may involve large-scale chemical reactors where the reactants are combined under optimized conditions. The process may include steps such as purification, crystallization, and drying to achieve the final product suitable for commercial use .
Chemical Reactions Analysis
Types of Reactions
S-Propyl (diethoxyphosphoryl)phenylcarbamothioate undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions may convert the compound into its corresponding thiol or amine derivatives.
Substitution: Nucleophilic substitution reactions can replace the propyl or phenyl groups with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium ethoxide. The reaction conditions vary depending on the desired product, often requiring specific solvents, temperatures, and catalysts .
Major Products Formed
Scientific Research Applications
S-Propyl (diethoxyphosphoryl)phenylcarbamothioate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for other organophosphorus compounds.
Biology: The compound is studied for its potential biological activity, including enzyme inhibition and interaction with biomolecules.
Medicine: Research explores its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It is used in the production of pesticides, herbicides, and other agrochemicals.
Mechanism of Action
The mechanism of action of S-Propyl (diethoxyphosphoryl)phenylcarbamothioate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. This interaction can disrupt normal biochemical pathways, leading to the desired therapeutic or pesticidal effects .
Comparison with Similar Compounds
Thiocarbamate Herbicides
- Pebulate (S-propyl butylethylcarbamothioate): A pre-emergent herbicide used in crops like sugar beets. It lacks the phosphoryl group, relying solely on the carbamothioate moiety for activity. Molecular formula: C9H19NOS .
- Vernolate (S-propyl dipropylcarbamothioate): Targets grassy weeds in soybeans and peanuts. Shares the S-propyl carbamothioate structure but substitutes the phosphoryl group with alkyl chains .
Organophosphorus Compounds
- O-(2,4-Dibromo-6-chlorophenyl) O-Ethyl S-Propyl Phosphorothioate : A phosphorothioate research intermediate with a halogenated aryl group. Molecular formula: C11H14Br2ClO3PS. Its bromine and chlorine substituents enhance stability and reactivity, making it suitable for specialized synthesis .
- Pinacolyl S-2-dipropylaminoethyl ethylphosphonothiolate: An organophosphate with a phosphonothiolate backbone and aminoethyl chain, classified under Schedule 1A03 (Chemical Weapons Convention). It exhibits high neurotoxicity due to acetylcholinesterase inhibition .
Comparative Analysis
Key Findings
Activity Mechanisms: Unlike pebulate and vernolate, which act via lipid biosynthesis inhibition in plants, this compound’s phosphoryl group may enable acetylcholinesterase disruption, broadening its biological targets .
Synthetic Utility : Its hybrid structure aligns with intermediates like O-(2,4-Dibromo-6-chlorophenyl) O-Ethyl S-Propyl Phosphorothioate, suggesting utility in modular pesticide design .
Biological Activity
S-Propyl (diethoxyphosphoryl)phenylcarbamothioate is a compound of significant interest in the field of medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies that highlight its efficacy and safety profiles.
Chemical Structure and Properties
This compound has the molecular formula C₁₄H₂₂N₄O₄PS. Its structure comprises a phenyl ring substituted with a carbamate and a thiophosphate moiety, which are critical for its biological activity. The presence of the diethoxyphosphoryl group is particularly noteworthy as it may influence the compound's interaction with biological targets.
Antitumor Activity
Recent studies have indicated that this compound exhibits promising antitumor properties. In vitro assays demonstrated that this compound can inhibit the proliferation of various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A-549) cells. The mechanism appears to involve the induction of apoptosis, as evidenced by increased levels of caspases and alterations in key signaling pathways such as ERK and JNK .
Antiviral Properties
This compound has also been evaluated for its antiviral activity. Preliminary findings suggest that it may inhibit the replication of certain viruses, including human herpes virus type-1 (HHV-1). The compound's ability to modulate immune responses could enhance its effectiveness as an antiviral agent .
Anti-inflammatory Effects
The compound has shown potential anti-inflammatory effects by reducing the production of pro-inflammatory cytokines such as TNF-α in stimulated human peripheral blood mononuclear cells. This suggests a dual role in both tumor suppression and modulation of inflammatory responses, making it a candidate for further therapeutic exploration .
Study 1: Antitumor Efficacy in Animal Models
In a recent animal study, this compound was administered to mice bearing xenografted tumors. The results indicated a significant reduction in tumor size compared to control groups, with minimal toxicity observed at therapeutic doses. These findings support the compound's potential as an effective anticancer agent .
Study 2: Immunomodulatory Effects
Another case study investigated the immunomodulatory effects of this compound in a model of autoimmune disease. The compound demonstrated a capacity to suppress lymphocyte proliferation and cytokine release, suggesting its utility in treating autoimmune conditions .
Research Findings Summary
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
